(Pyridin-3-yl)methyl chloroformate hydrochloride
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Overview
Description
(Pyridin-3-yl)methyl chloroformate hydrochloride is a chemical compound with the molecular formula C7H7Cl2NO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl)methyl chloroformate hydrochloride typically involves the reaction of pyridine derivatives with chloroformates. One common method is the reaction of pyridine-3-methanol with phosgene in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Pyridin-3-yl)methyl chloroformate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloroformate group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form pyridine-3-methanol and carbon dioxide.
Condensation Reactions: It can react with amines to form carbamates.
Common Reagents and Conditions
Bases: Triethylamine, pyridine
Solvents: Dichloromethane, toluene
Catalysts: Various metal catalysts can be used to facilitate specific reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Common products include carbamates, esters, and substituted pyridine derivatives.
Scientific Research Applications
(Pyridin-3-yl)methyl chloroformate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is used in the modification of biomolecules and in the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Pyridin-3-yl)methyl chloroformate hydrochloride involves its reactivity as a chloroformate ester. It can react with nucleophiles such as amines and alcohols to form carbamates and esters, respectively. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- Pyridine-3-methanol
- Pyridine-3-carboxylic acid
- Pyridine-3-yl methyl carbonate
Uniqueness
(Pyridin-3-yl)methyl chloroformate hydrochloride is unique due to its reactivity as a chloroformate ester, which allows it to participate in a wide range of chemical reactions. Its ability to form stable carbamates and esters makes it valuable in organic synthesis and various industrial applications.
Properties
IUPAC Name |
pyridin-3-ylmethyl carbonochloridate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2.ClH/c8-7(10)11-5-6-2-1-3-9-4-6;/h1-4H,5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZFFWJSCZSXNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC(=O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1885884-30-9 |
Source
|
Record name | (pyridin-3-yl)methyl chloroformate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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